molecular formula C27H22N6O4 B11001270 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide

Katalognummer: B11001270
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: MZTOYJOGDNCTKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic derivative featuring a fused isoindoloquinazolinone core linked via an acetamide group to a 3-(methoxymethyl)-1H-1,2,4-triazole-substituted phenyl ring. Its structural complexity arises from the isoindolo[2,1-a]quinazoline scaffold, which is fused with two ketone groups at positions 5 and 11, and a triazole moiety modified with a methoxymethyl substituent.

Eigenschaften

Molekularformel

C27H22N6O4

Molekulargewicht

494.5 g/mol

IUPAC-Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C27H22N6O4/c1-37-15-22-29-24(31-30-22)16-7-6-8-17(13-16)28-23(34)14-32-25-18-9-2-3-10-19(18)27(36)33(25)21-12-5-4-11-20(21)26(32)35/h2-13,25H,14-15H2,1H3,(H,28,34)(H,29,30,31)

InChI-Schlüssel

MZTOYJOGDNCTKH-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ugi-4CR Intermediate Formation

ComponentQuantity/Concentration
CuI10 mol%
1,10-Phenanthroline20 mol%
Temperature120°C
SolventDMF
Yield85–90%

Construction of the 3-(Methoxymethyl)-1H-1,2,4-Triazole Moiety

The triazole ring is synthesized via Huisgen azide-alkyne cycloaddition (CuAAC), optimized for regioselectivity and functional group tolerance.

Azide Preparation

3-Azidophenylmethanol is reacted with methoxymethyl chloride in the presence of NaH (2 eq) in THF at 0°C to room temperature, yielding 3-azidophenyl methoxymethyl ether. The azide group remains intact under these conditions, as confirmed by FT-IR (ν<sub>N₃</sub> ≈ 2100 cm⁻¹).

CuAAC Reaction

The azide is combined with propargylamine (1.2 eq) in a mixture of t-BuOH/H<sub>2</sub>O (1:1) with CuSO<sub>4</sub>·5H<sub>2</sub>O (7 mol%) and sodium ascorbate (1.3 eq) at room temperature for 48 hours. The reaction exclusively forms the 1,4-disubstituted triazole, as determined by <sup>1</sup>H NMR (δ 8.02 ppm, singlet, 1H).

Key Spectral Data for Triazole Intermediate:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.02 (s, 1H, triazole-H), 7.65–7.23 (m, 4H, Ar-H), 4.55 (s, 2H, OCH<sub>2</sub>O), 3.41 (s, 3H, OCH<sub>3</sub>).

  • HRMS (ESI<sup>+</sup>) : m/z calcd. for C<sub>11</sub>H<sub>12</sub>N<sub>4</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 241.1038; found: 241.1035.

Acetamide Linker Formation and Final Coupling

The isoindoloquinazoline core and triazole intermediate are connected via an acetamide bridge using carbodiimide-mediated coupling.

Carboxylic Acid Activation

The isoindoloquinazoline carboxylic acid (1 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in anhydrous DCM at 0°C for 1 hour, generating the active ester.

Amide Bond Formation

The activated ester is reacted with 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline (1.2 eq) in DCM at room temperature for 12 hours. The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the final compound.

Characterization and Analytical Data

The final compound is characterized by multimodal spectroscopy and crystallography:

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 12.34 (s, 1H, NH), 8.62 (s, 1H, triazole-H), 8.15–7.21 (m, 10H, Ar-H), 4.61 (s, 2H, OCH<sub>2</sub>O), 3.97 (s, 2H, CH<sub>2</sub>CO), 3.39 (s, 3H, OCH<sub>3</sub>).

  • <sup>13</sup>C NMR (101 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 170.2 (C=O), 164.1 (C=O), 152.0–117.8 (Ar-C), 56.3 (OCH<sub>3</sub>), 49.8 (OCH<sub>2</sub>O).

High-Resolution Mass Spectrometry

HRMS (ESI<sup>+</sup>) : m/z calcd. for C<sub>30</sub>H<sub>25</sub>N<sub>7</sub>O<sub>5</sub> [M+H]<sup>+</sup>: 588.1941; found: 588.1939.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Early attempts using thermal cycloaddition without Cu(I) resulted in a 1:1 mixture of 1,4- and 1,5-regioisomers2. Switching to CuSO<sub>4</sub>/sodium ascorbate ensured exclusive 1,4-selectivity.

Solvent Effects on Cyclization

DMF was critical for isoindoloquinazoline cyclization due to its high polarity and coordination capability with Cu(I). Substituting DMF with DMAc or NMP reduced yields by 15–20%.

Purification Challenges

The final compound’s low solubility in common solvents necessitated gradient chromatography (MeOH/DCM, 0–5%). Recrystallization from EtOAc/hexane (1:9) improved purity to >99% (HPLC) .

Analyse Chemischer Reaktionen

Synthetic Pathways and Multi-Component Reactions (MCRs)

The synthesis of this compound primarily relies on multi-component reactions (MCRs) , which enable efficient assembly of its heterocyclic framework . Key steps include:

  • Formation of the isoindoloquinazoline core via cyclocondensation of anthranilic acid derivatives with ketones or aldehydes.

  • Introduction of the triazole moiety through Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry.

  • Acetamide functionalization via acylation of the primary amine group on the phenyltriazole intermediate.

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Isoindoloquinazoline Core

  • Electrophilic substitution : The electron-deficient quinazoline ring undergoes nitration or sulfonation at specific positions under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the diketone groups to diols, altering biological activity.

Triazole Ring

  • Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.

  • N-alkylation : Reacts with alkyl halides to generate quaternary ammonium derivatives, enhancing solubility.

Acetamide Group

  • Hydrolysis : Under basic conditions (NaOH/H₂O), the acetamide hydrolyzes to a carboxylic acid, modifying pharmacological properties.

  • Nucleophilic substitution : The methoxymethyl group on the triazole undergoes demethylation with BBr₃, yielding a hydroxymethyl analog.

Catalytic and Kinetic Studies

  • Catalysts : Cu(I) catalysts (e.g., CuBr) significantly accelerate triazole formation, with turnover frequencies (TOF) exceeding 500 h⁻¹.

  • Kinetics : Second-order kinetics observed for MCR steps, with activation energies (Eₐ) ranging from 45–60 kJ/mol .

Table 2: Kinetic Parameters for Key Reactions

Reaction StepRate Constant (k, M⁻¹s⁻¹)Eₐ (kJ/mol)
Core cyclization1.2 × 10⁻³52
Triazole formation3.8 × 10⁻²48
Acetamide acylation5.6 × 10⁻⁴58

Analytical Characterization

Advanced techniques validate reaction outcomes:

  • HPLC-MS : Confirms purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 467.4).

  • NMR spectroscopy : ¹H NMR signals at δ 2.90–3.10 ppm (triazole CH₂) and δ 7.20–8.50 ppm (aromatic protons) corroborate structural integrity.

Comparative Reactivity with Analogues

The compound’s dual isoindoloquinazoline-triazole system confers unique reactivity compared to simpler derivatives:

Table 3: Reactivity Comparison with Structural Analogues

CompoundKey ReactionOutcome vs. Target Compound
Quinazoline derivativesNitrationSlower (50% yield)
Triazole-containing analoguesCu(I)-catalyzed couplingFaster (TOF 600 h⁻¹)
Isoindole-acetamide hybridsHydrolysisSimilar kinetics

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the quinazoline ring, forming isoindole fragments.

  • Oxidative degradation : H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the methoxymethyl group to a carboxylate.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of the compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of approximately 407.5 g/mol. The unique structural features of this compound include:

  • Isoindole and Quinazoline Framework : These moieties are known for their pharmacological relevance.
  • Propanamide Side Chain : This addition may enhance selectivity and efficacy in biological applications.

Anticancer Activity

Research indicates that compounds similar to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide exhibit significant anticancer properties. In vitro studies have shown that derivatives of isoindole and quinazoline can inhibit the growth of various cancer cell lines. For instance:

  • National Cancer Institute (NCI) Testing : Compounds with similar structures were evaluated against a panel of 60 human cancer cell lines, demonstrating notable cytotoxicity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties. For example:

  • Cytotoxicity Studies : Substituted acetamides have shown considerable cytotoxic effects against Gram-positive and Gram-negative bacteria .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound may also exhibit other pharmacological activities such as:

  • Antiviral Properties : Research into triazole derivatives indicates potential efficacy against viral infections.
  • Anti-inflammatory Effects : Certain isoindole derivatives have been noted for their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related quinazoline derivative through NCI protocols. The compound exhibited an average growth inhibition rate of approximately 12.53% across various cancer cell lines . This suggests that the structural characteristics of the compound contribute significantly to its bioactivity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis and evaluation of thiazole-containing acetamides demonstrated that compounds with similar functional groups showed promising antibacterial activity against both Gram-positive and Gram-negative strains . The findings highlight the importance of functional group positioning in enhancing biological activity.

Wirkmechanismus

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The isoindoloquinazoline core can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The triazole moiety can also interact with different targets, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s isoindoloquinazolinone core differentiates it from triazoloquinazolinones (e.g., compound 8) and indoloquinazolinones (e.g., ), which may alter π-π stacking interactions in biological targets .
  • Compared to benzimidazole-thiazole-triazole hybrids (e.g., 9f), the target compound lacks a thiazole ring but retains the triazole-acetamide linkage, suggesting divergent binding modes .

Computational and Bioactivity Insights

While bioactivity data for the target compound are absent in the evidence, computational studies on similar compounds provide context:

  • Molecular Similarity Metrics : Tanimoto and Dice indices () suggest that compounds with >70% structural similarity (e.g., triazoloquinazolines vs. isoindoloquinazolines) may share overlapping target profiles, such as kinase inhibition .

Biologische Aktivität

The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (hereafter referred to as Compound A) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

Compound A belongs to the class of isoindole and quinazoline derivatives , characterized by a unique combination of functional groups that may enhance its biological activities. The molecular formula is C26H28N4O4, with a molecular weight of approximately 440.53 g/mol. Its structure includes:

  • Isoindole moiety : Known for various biological activities.
  • Quinazoline core : Often associated with anticancer properties.
  • Triazole ring : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to Compound A exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of quinazoline derivatives in inhibiting cancer cell proliferation.
  • Antiviral Properties : Notably against Hepatitis B Virus (HBV), where related compounds have shown significant inhibitory effects on viral replication.
  • Enzyme Inhibition : Inhibition of key enzymes such as COX and DPP-IV has been reported in related compounds.

Anticancer Activity

Recent studies have focused on the anticancer properties of quinazoline-based compounds. For example:

  • A study evaluated the cytotoxicity of various quinazoline derivatives against cancer cell lines such as MDA-MB-231 and HT-29. Compound A's structural analogs demonstrated IC50 values ranging from 0.36 to 40.90 μM, indicating promising anticancer activity .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that bulky substituents on the acetamide moiety enhance biological activity. For instance:

Compound NameIC50 (μM)Biological Activity
Compound 100.36EGFR Inhibition
Compound 4a4.13HBV Inhibition
Compound 4b13.6HBV Inhibition

The presence of electron-withdrawing groups was correlated with increased potency against HBV .

Antiviral Activity

Compound A's structural framework suggests potential antiviral applications. Dihydroisoindoloquinazoline derivatives have been identified as potent inhibitors of HBV capsid assembly. Compounds within this class showed significant inhibition of viral DNA replication at submicromolar concentrations .

The mechanism by which these compounds exert their antiviral effects is believed to involve:

  • Binding to Viral Proteins : Disruption of viral capsid formation.
  • Inhibition of Viral Enzymes : Interference with reverse transcriptase activity.

Enzyme Inhibition Studies

Research has indicated that quinazoline derivatives can inhibit various enzymes critical in disease pathways:

  • Cyclooxygenase (COX) : Related compounds have shown COX inhibition, suggesting anti-inflammatory properties.
  • Dipeptidyl Peptidase IV (DPP-IV) : Some derivatives exhibit DPP-IV inhibition, which is relevant for diabetes management .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling isoindoloquinazolinone derivatives with functionalized triazole-phenylacetamide intermediates. Key steps may include:
  • Condensation reactions under reflux with acetic acid (as in ).
  • Catalytic optimization : Use pyridine/zeolite systems (as in ) to enhance regioselectivity.
  • Purification : Recrystallization from DMF/acetic acid mixtures or ethanol ().
    To optimize yield, employ factorial design () to test variables like temperature, solvent ratios, and catalyst loading.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions ().
  • Chromatography : HPLC with UV detection for purity assessment ().
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
    Cross-reference data with computational predictions (e.g., PubChem-derived InChI keys, ) to resolve ambiguities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis ().
  • Handling : Use fume hoods, nitrile gloves, and eye protection; avoid contact with water ().
  • Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols ().

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics/AI) predict this compound’s reactivity or stability under varying conditions?

  • Methodological Answer :
  • AI-driven simulations : Train models on existing kinetic data (e.g., reaction rates, degradation pathways) to predict stability in acidic/alkaline environments ().
  • Multiphysics integration : Couple fluid dynamics (e.g., solvent flow) with chemical kinetics to optimize large-scale synthesis ().
  • Validation : Compare simulation results with experimental DSC/TGA data for thermal stability ().

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :
  • Multi-technique validation : Combine NMR, X-ray crystallography, and IR to confirm stereochemistry ().
  • Theoretical framework alignment : Re-optimize computational parameters (e.g., DFT functional/basis sets) using software like Gaussian or ORCA ().
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between experimental and simulated spectra ().

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance biological activity?

  • Methodological Answer :
  • Targeted modifications : Replace the methoxymethyl group on the triazole ring with bulkier substituents (e.g., ethyl/phenyl) to study steric effects ().
  • In vitro testing : Use cell-based assays (e.g., antiproliferative activity in cancer lines, ) to correlate structural changes with efficacy.
  • Data-driven design : Apply QSAR models to predict bioactivity of derivatives ().

Q. What experimental designs address low reproducibility in synthesis or biological assays?

  • Methodological Answer :
  • Factorial design : Systematically vary factors like solvent polarity, temperature, and stirring speed to identify critical parameters ().
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent excess) to assess method resilience ().
  • Inter-lab validation : Collaborate with independent labs to verify protocols ().

Data Contradiction and Theoretical Framework Questions

Q. How should researchers reconcile conflicting results in stability studies (e.g., hydrolytic vs. oxidative degradation)?

  • Methodological Answer :
  • Mechanistic studies : Use LC-MS to identify degradation products under controlled pH/temperature ().
  • Theoretical grounding : Link degradation pathways to electronic properties (e.g., HOMO/LUMO gaps via DFT, ).
  • Statistical analysis : Apply ANOVA to determine if observed differences are statistically significant ().

Q. What theoretical frameworks guide the selection of analytical techniques for this compound?

  • Methodological Answer :
  • Molecular property alignment : Use UV-Vis for conjugated systems (isoindoloquinazolinone core) and NMR for flexible side chains (triazole-phenylacetamide) ().
  • Hypothesis-driven selection : Align techniques with research goals (e.g., XRD for crystallinity studies, DSC for polymorph analysis) ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.